molecular formula C15H16N4O2 B11006305 1-(1H-indazol-3-yl)-5-oxo-N-(prop-2-en-1-yl)pyrrolidine-3-carboxamide

1-(1H-indazol-3-yl)-5-oxo-N-(prop-2-en-1-yl)pyrrolidine-3-carboxamide

Cat. No.: B11006305
M. Wt: 284.31 g/mol
InChI Key: BSTVTBDRKZRBAA-UHFFFAOYSA-N
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Description

1-(1H-indazol-3-yl)-5-oxo-N-(prop-2-en-1-yl)pyrrolidine-3-carboxamide is a synthetic organic compound that features an indazole ring, a pyrrolidine ring, and a carboxamide group. Compounds with such structures are often studied for their potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-indazol-3-yl)-5-oxo-N-(prop-2-en-1-yl)pyrrolidine-3-carboxamide typically involves multiple steps:

    Formation of the Indazole Ring: This can be achieved through the cyclization of ortho-substituted hydrazines with carbonyl compounds.

    Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized via a [3+2] cycloaddition reaction between an azomethine ylide and an alkene.

    Carboxamide Formation: The carboxamide group can be introduced by reacting the amine with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

1-(1H-indazol-3-yl)-5-oxo-N-(prop-2-en-1-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the indazole or pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a bioactive compound with anti-inflammatory or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1H-indazol-3-yl)-5-oxo-N-(prop-2-en-1-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(1H-indazol-3-yl)-5-oxo-N-(prop-2-en-1-yl)pyrrolidine-2-carboxamide: Similar structure but with a different position of the carboxamide group.

    1-(1H-indazol-3-yl)-5-oxo-N-(prop-2-en-1-yl)pyrrolidine-4-carboxamide: Another positional isomer.

    1-(1H-indazol-3-yl)-5-oxo-N-(prop-2-en-1-yl)pyrrolidine-3-carboxylic acid: Similar structure with a carboxylic acid group instead of a carboxamide.

Uniqueness

1-(1H-indazol-3-yl)-5-oxo-N-(prop-2-en-1-yl)pyrrolidine-3-carboxamide is unique due to its specific arrangement of functional groups, which may confer distinct biological activities and chemical reactivity compared to its isomers and analogs.

Properties

Molecular Formula

C15H16N4O2

Molecular Weight

284.31 g/mol

IUPAC Name

1-(1H-indazol-3-yl)-5-oxo-N-prop-2-enylpyrrolidine-3-carboxamide

InChI

InChI=1S/C15H16N4O2/c1-2-7-16-15(21)10-8-13(20)19(9-10)14-11-5-3-4-6-12(11)17-18-14/h2-6,10H,1,7-9H2,(H,16,21)(H,17,18)

InChI Key

BSTVTBDRKZRBAA-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)C1CC(=O)N(C1)C2=NNC3=CC=CC=C32

Origin of Product

United States

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